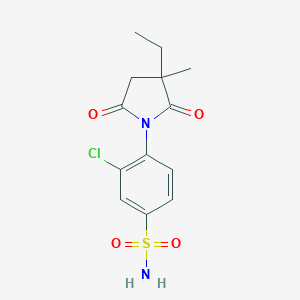
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide, also known as SUCNR1 agonist, is a chemical compound that has been widely used in scientific research. It is a potent agonist of the SUCNR1 receptor, which is a G protein-coupled receptor that is expressed in various tissues and organs in the human body.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide involves the activation of the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor, which is a G protein-coupled receptor that is coupled to the Gq/11 protein. Upon activation, the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor stimulates the phospholipase C (PLC) pathway, which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), leading to the release of calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ levels activates various downstream signaling pathways that mediate the physiological effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide are diverse and depend on the tissue and cell type being studied. In general, 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation by 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide leads to the following effects:
- Stimulation of glucose uptake and metabolism in skeletal muscle and adipose tissue
- Inhibition of lipolysis in adipose tissue
- Stimulation of insulin secretion in pancreatic beta cells
- Stimulation of cytokine and chemokine production in immune cells
- Stimulation of angiogenesis and tumor growth in cancer cells
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide in lab experiments are:
- High potency and selectivity for the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor
- Availability of various cell lines and animal models that express the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor
- Availability of various biochemical and physiological assays to measure the effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
The limitations of using 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide in lab experiments are:
- Limited information on the long-term effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
- Limited availability of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide antagonists to confirm the specificity of the effects observed
- Limited understanding of the signaling pathways downstream of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
Orientations Futures
The future directions of research on 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide are:
- Investigation of the long-term effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation on glucose metabolism, inflammation, and cancer progression
- Development of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide antagonists to confirm the specificity of the effects observed
- Identification of the downstream signaling pathways that mediate the effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
- Investigation of the potential therapeutic applications of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide agonists in the treatment of metabolic disorders, inflammatory diseases, and cancer
Méthodes De Synthèse
The synthesis method of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide involves the reaction of 2-chloro-4-sulfamoylbenzoic acid with 2-ethyl-2-methylsuccinic anhydride in the presence of a catalyst such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The reaction is carried out at a temperature of around 100-120°C for several hours, and the resulting product is purified by recrystallization or column chromatography. The yield of the synthesis method is typically around 50-70%.
Applications De Recherche Scientifique
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide has been widely used in scientific research as a selective agonist of the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor. This receptor is involved in various physiological processes such as glucose metabolism, inflammation, and immune response. Therefore, the use of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide agonists such as 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide has potential therapeutic applications in the treatment of metabolic disorders, inflammatory diseases, and cancer.
Propriétés
Numéro CAS |
17100-94-6 |
|---|---|
Nom du produit |
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide |
Formule moléculaire |
C13H15ClN2O4S |
Poids moléculaire |
330.79 g/mol |
Nom IUPAC |
3-chloro-4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15ClN2O4S/c1-3-13(2)7-11(17)16(12(13)18)10-5-4-8(6-9(10)14)21(15,19)20/h4-6H,3,7H2,1-2H3,(H2,15,19,20) |
Clé InChI |
HTLAEUIMUGFLOB-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl)C |
SMILES canonique |
CCC1(CC(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



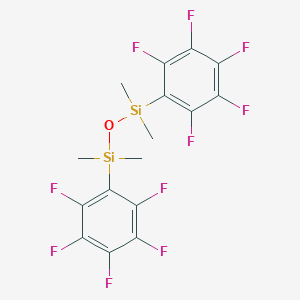
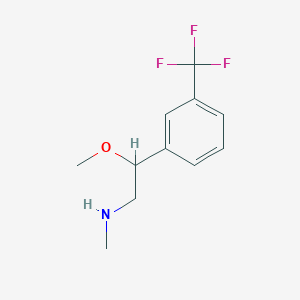
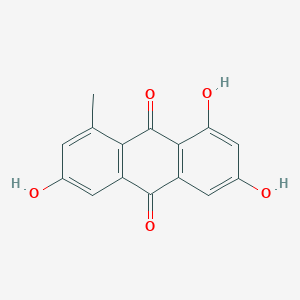
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
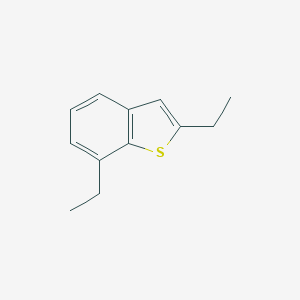

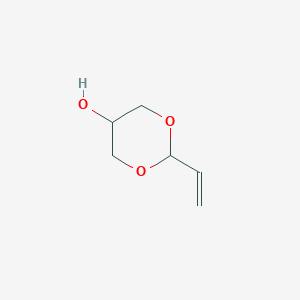

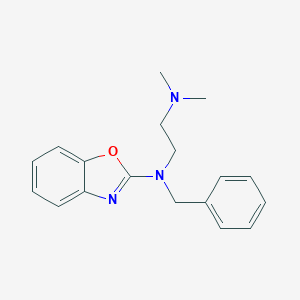
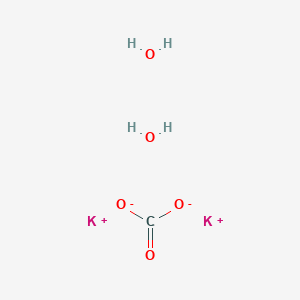
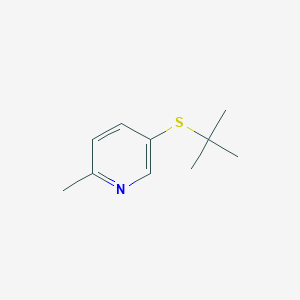
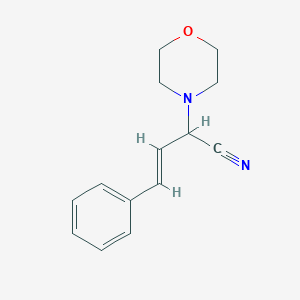
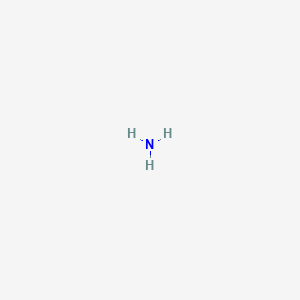
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)